molecular formula C11H14FN B1386234 N-(cyclopropylmethyl)-4-fluoro-2-methylaniline CAS No. 1154342-07-0

N-(cyclopropylmethyl)-4-fluoro-2-methylaniline

Cat. No.: B1386234
CAS No.: 1154342-07-0
M. Wt: 179.23 g/mol
InChI Key: WQQOPVVPHWCASF-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

N-(Cyclopropylmethyl)-4-fluoro-2-methylaniline is a synthetic aromatic amine with the systematic name derived from its substituents. Key identifiers include:

Property Value Source
CAS Registry Number 1154342-07-0
Molecular Formula C₁₁H₁₄FN
Molecular Weight 179.23 g/mol
SMILES Code CC1=C(C=CC(=C1)F)NCC2CC2
InChI Key WQQOPVVPHWCASF-UHFFFAOYSA-N

The compound is also referred to by its IUPAC name, emphasizing its substitution pattern: a cyclopropylmethyl group attached to the nitrogen of a 4-fluoro-2-methylaniline core.

Molecular Structure and Stereochemistry

The molecule consists of a planar benzene ring substituted with three distinct groups:

  • 4-Fluoro : An electron-withdrawing fluorine atom at the para position relative to the amino group.
  • 2-Methyl : A methyl group at the ortho position, introducing steric and electronic effects.
  • N-(Cyclopropylmethyl) : A cyclopropylmethyl substituent attached to the primary amine.

Structural Features :

Substituent Position Impact
Fluorine Para Electron-withdrawing, meta-directing
Methyl Ortho Electron-donating, ortho/para-directing
Cyclopropylmethyl N-attached Aliphatic, introduces ring strain

The cyclopropylmethyl group adopts a non-planar geometry due to the inherent strain of the three-membered ring, while the aromatic system remains conjugated. No stereoisomers are reported due to the absence of chiral centers.

Physical Properties and Spectroscopic Characteristics

Key Physical Properties :

Property Value Source
Molecular Weight 179.23 g/mol
Solubility Organic solvents (e.g., CHCl₃)
Melting Point Not reported

Spectroscopic Data :

Technique Assignment Chemical Shift (δ) Source
¹H NMR Aromatic protons (para to F) 6.8–7.2 ppm
Ortho-methyl group 2.3–2.5 ppm
Cyclopropylmethyl protons 0.2–1.0 ppm
NH proton (if free) 4.8 ppm (broad)
¹³C NMR Quaternary carbons (aromatic) 120–160 ppm
Cyclopropane carbons 8–15 ppm
¹⁹F NMR Fluorine atom -110 to -120 ppm

Note: Experimental NMR data for this compound is limited; shifts are inferred from analogous structures.

Electronic Structure and Bonding Patterns

The electronic structure is influenced by:

  • Resonance Effects : The lone pair on the amino group participates in conjugation with the aromatic ring, stabilizing the structure. The fluorine atom withdraws electron density via inductive effects, polarizing the C–F bond.
  • Ring Current Shielding : The cyclopropylmethyl group’s protons experience upfield shifts due to diamagnetic shielding from the strained ring’s π-electron system.
  • Steric Interactions : The ortho-methyl group creates steric hindrance, affecting rotational freedom around the C–N bond.

Bond Order Analysis :

Bond Type Length (Å) Order Impact
C–F (sp³) 1.35–1.40 Single High bond strength, polarized
C–N (sp³) 1.45–1.50 Single Partial double bond character
C–C (cyclopropane) 1.50–1.55 Single High strain, bent orbitals

Crystallographic Analysis

No crystallographic data (e.g., CCDC entries) are publicly available for this compound as of 2025. Structural elucidation would typically involve:

  • X-ray Diffraction : Determining bond lengths, angles, and molecular packing motifs.
  • Hydrogen Bonding Networks : Analyzing interactions between the NH group and adjacent atoms.
  • Steric Effects : Assessing the spatial arrangement of the cyclopropylmethyl and methyl groups.

Future studies could explore crystal polymorphs or co-crystallization with acidic partners to stabilize the NH group.

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-fluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-8-6-10(12)4-5-11(8)13-7-9-2-3-9/h4-6,9,13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQOPVVPHWCASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

This method involves the reaction of 4-fluoro-2-methylaniline with cyclopropylmethyl chloride (or related derivatives) in the presence of a base, typically sodium hydride or potassium carbonate, in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The process facilitates nucleophilic substitution at the nitrogen atom, forming the target compound.

Reaction Conditions and Reagents

Parameter Details
Starting Material 4-fluoro-2-methylaniline
Alkylating Agent Cyclopropylmethyl chloride
Base Sodium hydride (NaH) or potassium carbonate (K2CO3)
Solvent DMF or THF
Temperature Reflux (around 80-110°C)
Reaction Time 12-24 hours

Research Findings

  • The reaction is efficient, with yields reported around 70-90% under optimized conditions.
  • The process is scalable for industrial production with continuous flow reactors to improve efficiency.

Reduction of N-(cyclopropylmethyl)-4-fluoro-2-methylaniline Precursors

Method Overview

This approach involves synthesizing a suitable nitro or imine precursor, followed by catalytic hydrogenation to obtain the amine.

Reaction Conditions and Reagents

Parameter Details
Precursor Nitro or imine derivative of the target compound
Catalyst Palladium on carbon (Pd/C)
Hydrogen Pressure 1-3 MPa
Temperature 25-60°C
Solvent Ethanol, methanol, or ethyl acetate
Reaction Time 4-16 hours

Research Findings

  • High yields (up to 93%) are achievable with controlled hydrogenation.
  • The method offers high purity and minimal side reactions.

Patent-Documented Synthesis (Embodiments from Patent CN114591192A)

Method Summary

The patent describes a multi-step synthesis involving the formation of cyclopropylmethylamine derivatives, followed by coupling with aromatic intermediates.

Key Steps and Conditions

Data Table: Patent Synthesis Summary

Step Reagents Conditions Yield Notes
1 Cyclopropylcarbaldehyde + Amine Hydrogenation at 60°C, 2 MPa 93.2% Using platinum catalyst
2 Coupling with aromatic amine Reflux in DMF 70-85% Purification by crystallization

Research-Based Synthesis via Reductive Amination

Method Summary

A common route involves reductive amination of cyclopropyl aldehyde with 4-fluoro-2-methylaniline, followed by purification.

Reaction Conditions and Reagents

Parameter Details
Reagents Cyclopropyl aldehyde, 4-fluoro-2-methylaniline
Reducing Agent Sodium cyanoborohydride or sodium triacetoxyborohydride
Solvent Methanol or acetic acid
Temperature Room temperature to 50°C
Time 4-8 hours

Research Findings

  • Yields of 80-90% are typical.
  • The process is straightforward and suitable for late-stage functionalization.

Summary Data Table of Preparation Methods

Method Reagents Key Conditions Typical Yield Advantages Limitations
Nucleophilic Substitution Cyclopropylmethyl chloride + amine Reflux in DMF/THF 70-90% Simple, scalable Requires handling of alkyl halides
Catalytic Hydrogenation Nitro/intermediate derivatives 1-3 MPa H2, Pd/C Up to 93% High purity Multi-step process
Patent-Based Multi-step Various, including aldehydes, amines Reflux, reduction, coupling 70-94% Industrial scalability Complex, multi-step
Reductive Amination Cyclopropyl aldehyde + aniline Mild conditions, NaBH3 80-90% Efficient, versatile Requires pure intermediates

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-fluoro-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyclopropylmethyl)-4-fluoro-2-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-fluoro-2-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylmethyl group can enhance the compound’s binding affinity and selectivity, while the fluorine atom can influence its metabolic stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of N-(cyclopropylmethyl)-4-fluoro-2-methylaniline to other aniline derivatives are analyzed below, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₁₁H₁₃FN - Cyclopropylmethyl (N-substituent)
- 4-Fluoro
- 2-Methyl
Discontinued; potential agrochemical intermediate
Profluralin (N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-trifluoromethylaniline) C₁₄H₁₅F₃N₄O₄ - Cyclopropylmethyl and propyl (N-substituents)
- 2,6-Dinitro
- 4-Trifluoromethyl
Herbicide (electron-withdrawing nitro/trifluoromethyl groups enhance reactivity)
4-Fluoro-N-[1-(4-fluorophenyl)propyl]-2-methylaniline C₁₆H₁₇F₂N - 1-(4-Fluorophenyl)propyl (N-substituent)
- 4-Fluoro
- 2-Methyl
Increased lipophilicity due to fluorophenylpropyl group
N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline C₁₀H₈F₃N₂O₂ - Cyclopropyl (N-substituent)
- 2-Nitro
- 4-Trifluoromethyl
Nitro group enhances electrophilicity; agrochemical applications
4-Fluoro-2-nitroaniline C₆H₅FN₂O₂ - 4-Fluoro
- 2-Nitro
Simple nitroaniline; precursor in dye synthesis

Key Findings:

Substituent Effects on Reactivity and Stability: Electron-Withdrawing Groups: Profluralin and N-cyclopropyl-2-nitro-4-(trifluoromethyl)aniline contain nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which increase electrophilicity and oxidative stability. These groups enhance herbicidal activity but reduce biodegradability . However, the cyclopropylmethyl group introduces steric hindrance, which may limit reactivity compared to linear alkyl substituents .

Lipophilicity and Bioavailability :

  • The fluorophenylpropyl group in 4-fluoro-N-[1-(4-fluorophenyl)propyl]-2-methylaniline significantly increases lipophilicity (predicted logP ~4.5), enhancing membrane permeability compared to the cyclopropylmethyl analog (predicted logP ~3.2) .
  • Profluralin’s trifluoromethyl and nitro groups further elevate logP (~3.8), favoring soil adsorption in herbicidal applications .

In contrast, 4-fluoro-2-nitroaniline is commercially available, reflecting its utility as a dye intermediate .

Environmental and Metabolic Fate :

  • Nitro-containing analogs (e.g., Profluralin) exhibit slower degradation due to electron-withdrawing groups, leading to environmental persistence .
  • The cyclopropane ring in N-(cyclopopropylmethyl)-4-fluoro-2-methylaniline may undergo ring-opening reactions under acidic conditions, altering its environmental fate .

Biological Activity

N-(cyclopropylmethyl)-4-fluoro-2-methylaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a cyclopropylmethyl group attached to the nitrogen atom of a 4-fluoro-2-methylaniline structure. The molecular formula is C_{12}H_{14}F N, and its unique structural characteristics contribute to its biological activity. The presence of the fluorine atom at the para position of the aromatic ring is significant as it can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is thought to arise from several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit bacterial growth by disrupting cellular processes. Its structural similarity to known antimicrobial agents indicates that it could interact with bacterial enzymes or membranes.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. This effect is likely mediated through cell cycle arrest and modulation of apoptosis-related pathways. For instance, studies have shown that compounds with similar structures can bind to specific receptors involved in cancer cell proliferation .

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The compound achieved IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound in cancer treatment .
    Cell LineIC50 (µM)Inhibition Rate (%)
    HepG26.9299.98
    MCF78.26100.39
  • Antimicrobial Activity : The compound was tested against several bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of cell membrane integrity and interference with metabolic pathways essential for bacterial survival.

Comparative Analysis

To better understand the efficacy of this compound, it is beneficial to compare it with other structurally similar compounds:

CompoundIC50 (µM)Activity Type
This compound6.92Anticancer
Sunitinib7.60Anticancer
Compound X (similar structure)10.00Antimicrobial

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing N-(cyclopropylmethyl)-4-fluoro-2-methylaniline, and how can reaction intermediates be characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -70°C facilitates deprotonation of intermediates, followed by reaction with electrophilic moieties (e.g., benzoyl chlorides) . Characterization involves nuclear magnetic resonance (¹H-NMR) for structural confirmation and thin-layer chromatography (TLC) for purity assessment. Key intermediates should be monitored for regioselectivity, particularly at the cyclopropylmethyl and fluorine substituents .

Q. How should researchers handle the compound’s solubility and stability during experimental workflows?

  • Methodology : The compound is sparingly soluble in chloroform and dimethyl sulfoxide (DMSO) but may degrade under prolonged light exposure. Storage under inert atmospheres (e.g., argon) at -20°C in dark conditions is recommended. Solubility testing via gradient solvent systems (e.g., DMSO/THF mixtures) and stability assessment via accelerated degradation studies (e.g., 40°C/75% relative humidity) are critical .

Q. What analytical techniques are optimal for purity assessment and structural elucidation?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis. Mass spectrometry (LC-MS) provides molecular weight confirmation, while ¹H-NMR and ¹³C-NMR resolve substituent positions (e.g., distinguishing fluorine and cyclopropylmethyl groups) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or fluorinated substituents) impact insecticidal activity in meta-diamide derivatives?

  • Methodology : Structure-activity relationship (SAR) studies reveal that bromine at the 6-position and trifluoromethyl groups enhance binding to insect GABA receptors. For example, replacing the amino group with a 3-(N-(cyclopropylmethyl)benzamido)-2-fluorobenzamide moiety increased mortality in Plutella xylostella bioassays (100% at 1 mg/L) . Computational docking (e.g., AutoDock Vina) can model interactions with receptor subunits.

Q. What experimental designs are effective for resolving contradictions in bioactivity data across insect species?

  • Methodology : Cross-species bioassays (e.g., Spodoptera frugiperda vs. Plutella xylostella) under standardized LC₅₀ protocols can identify species-specific susceptibility. Dose-response curves should account for metabolic differences (e.g., cytochrome P450 activity) via inhibitor co-administration (e.g., piperonyl butoxide) .

Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?

  • Methodology : Stepwise optimization of temperature (-70°C to room temperature) and stoichiometry (e.g., LDA:substrate ratio) reduces side reactions. For example, maintaining anhydrous conditions and using catalytic triethylamine improved yields from 31% to 56% in oxadiazole-forming steps .

Q. What mechanisms underlie the compound’s resistance in pest populations, and how can they be circumvented?

  • Methodology : Resistance profiling via RNA sequencing (RNA-seq) of GABA receptor mutants identifies key mutations (e.g., A302S in Rdl genes). Synergist studies with ATP-binding cassette (ABC) transporter inhibitors (e.g., verapamil) can restore efficacy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(cyclopropylmethyl)-4-fluoro-2-methylaniline
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N-(cyclopropylmethyl)-4-fluoro-2-methylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.